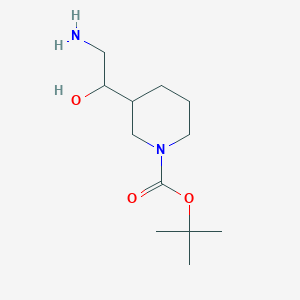

Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18119706

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O3 |

|---|---|

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9-10,15H,4-8,13H2,1-3H3 |

| Standard InChI Key | IYMBMWCFDPSCSD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(CN)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

-

Molecular Formula:

-

IUPAC Name: tert-Butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

The compound features a piperidine ring substituted at the 3-position with a 2-amino-1-hydroxyethyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Stereochemical variations, such as the (S)-enantiomer, are critical for specific biological activities .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.043 g/cm³ | |

| Boiling Point | 324.1°C (estimated) | |

| Flash Point | 149.8°C | |

| Refractive Index | 1.479 | |

| pKa | 15.09 (predicted) | |

| Solubility | Moderate in polar solvents |

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis typically involves multi-step strategies:

-

Piperidine Core Formation: Cyclization or alkylation reactions generate the piperidine backbone.

-

Boc Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) .

-

Hydroxyethyl and Amino Group Installation:

-

Starting Material: Piperidine

-

Step 1: Boc protection under anhydrous conditions.

-

Step 2: Hydroxyethylation via Mitsunobu reaction or epoxide ring-opening.

-

Step 3: Deprotection and amination using in methanol.

Industrial Methods: Continuous flow reactors and automated purification systems enhance yield (up to 74%) and reproducibility .

Biological Activity and Applications

Pharmacological Relevance

-

Antitubercular Agents: Inhibits 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in Mycobacterium tuberculosis, disrupting menaquinone biosynthesis .

-

Cholinesterase Inhibition: Potential application in Alzheimer’s disease via acetylcholinesterase (AChE) modulation.

-

Antiviral Research: Structural analogs inhibit SARS-CoV-2 proteases.

Structural-Activity Relationships (SAR)

-

The piperidine nitrogen and hydroxyethyl group are critical for receptor binding .

-

Boc protection improves solubility and stability during synthesis .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume